Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
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Overview
Description
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the reaction of a pyridine derivative with an appropriate aldehyde under specific conditions. For example, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with a substituted aldehyde at 50°C to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and exhibit various biological activities.
1H-pyrazolo[3,4-b]pyridines: These compounds are structurally related and have been explored for their medicinal properties.
Uniqueness
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity. Its ability to inhibit FGFRs makes it a valuable compound in cancer research and drug development .
Biological Activity
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which includes a pyrrole ring fused with a pyridine ring. The presence of the carboxylate group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
The biological activity of this compound primarily involves the modulation of various signaling pathways. Research indicates that compounds in the pyrrolo[2,3-b]pyridine class can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression and metastasis .
Targeting FGFRs
FGFRs play a critical role in cell proliferation and survival. Inhibiting these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFR1–4 with IC50 values ranging from 7 to 712 nM .
Pharmacological Effects
Antitumor Activity : this compound has demonstrated significant antitumor activity in various cancer models. In vitro studies have indicated that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis .
Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory cell infiltration in tissues. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds within the pyrrolo[2,3-b]pyridine class:
- Study on FGFR Inhibition : A study synthesized multiple derivatives of 1H-pyrrolo[2,3-b]pyridine and assessed their FGFR inhibitory activities. Compound 4h was identified as a potent inhibitor with significant effects on cell migration and invasion in breast cancer models .
- Anticancer Efficacy : Another study highlighted the ability of pyrrolo[2,3-b]pyridine derivatives to reduce tumor size in xenograft models by targeting FGFR signaling pathways . The results indicated a correlation between structural modifications and enhanced biological activity.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h3,5H,2,4H2,1H3,(H,10,11) |
InChI Key |
KOCLZYBHZAUDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCNC2=NC=C1 |
Origin of Product |
United States |
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